4-(4-Hydroxy-phenyl)-cyclohex-3-enone
Description
4-(4-Hydroxy-phenyl)-cyclohex-3-enone is a cyclohexenone derivative featuring a hydroxyl-substituted phenyl group at the 4-position of the cyclohex-3-enone ring. The compound’s structure combines a conjugated enone system with aromatic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₂O₂, derived from the cyclohexenone backbone (C₆H₈O) and the 4-hydroxyphenyl substituent (C₆H₅O). The cyclohexenone ring typically adopts a twist-boat conformation in the solid state, as observed in structurally related compounds .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,13H,4,7-8H2 |
InChI Key |
PRNCENABYSAGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
|---|---|---|---|---|
| 4-(4-Hydroxy-phenyl)-cyclohex-3-enone | C₁₂H₁₂O₂ | 188.22 | 4-Hydroxyphenyl | ~2.1* |
| 2-Hydroxy-3-(4-Methoxy-phenyl)-cyclohex-2-enone | C₁₃H₁₄O₃ | 218.24 | 4-Methoxyphenyl, 2-Hydroxy | 2.72 |
| 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | C₁₃H₁₃ClO₂ | 260.70 | 4-Chlorophenyl, Carboxylic Acid | ~1.8* |
*Estimated based on analogous structures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-(4-Hydroxy-phenyl)-cyclohex-3-enone, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and aldehydes under basic conditions (e.g., KOH/EtOH) . Microwave-assisted synthesis has emerged as a green chemistry alternative, reducing reaction times (e.g., 5 minutes at 160 W) while maintaining yields . Key optimization factors include stoichiometric ratios, solvent selection, and temperature control. For example, excess aldehyde (1.2–1.5 equivalents) improves enone formation, while polar aprotic solvents (e.g., DMF) enhance reaction rates. Post-synthesis purification via recrystallization (ethanol-dioxane mixtures) is critical for achieving >95% purity .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Answer:
- NMR : - and -NMR confirm the enone structure (e.g., α,β-unsaturated ketone protons at δ 6.8–7.2 ppm) and phenolic -OH resonance .
- X-ray Crystallography : Resolves molecular conformation (e.g., envelope-shaped cyclohexene ring with puckering parameters Q = 0.51 Å, θ = 124.6°) and dihedral angles between aromatic rings (66.8–73.7°), critical for reactivity studies .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 216.22 for CHO) .
Q. What biological activities are associated with cyclohexenone derivatives, and how are these assays performed?
- Answer: Cyclohexenones exhibit herbicidal, anti-inflammatory (COX-2 inhibition), and anti-obesity (HMG-CoA reductase inhibition) activities . Assays include:
- In vitro enzyme inhibition : Human platelet COX-2 inhibition measured via UV-Vis spectroscopy (IC values).
- Cell-based assays : Anti-proliferative effects on cancer cell lines (e.g., MTT assay).
- In vivo models : Murine obesity studies with dose-dependent metabolic monitoring.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, such as binding affinity to COX-2 (PDB ID: 5KIR). Conformational analysis from crystallographic data (e.g., SHELXL-refined structures ) informs pharmacophore modeling to optimize substituent placement for enhanced activity .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC values)?
- Answer: Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) or structural impurities. Mitigation strategies:
- Standardized protocols : Use identical cell lines/pH conditions.
- Analytical validation : HPLC-PDA/MS to confirm compound purity (>95%) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How does crystal packing influence the reactivity of this compound?
- Answer: Intermolecular interactions (C–H⋯O, C–H⋯π) stabilize crystal lattices, affecting solid-state reactivity. For example, layered packing (observed in X-ray structures ) may limit solvent access to the enone moiety, reducing nucleophilic attack rates. SHELX-refined structures provide insights into hydrogen-bonding networks, guiding solvent selection for reactions.
Methodological Considerations
- Green Synthesis : Microwave methods reduce energy use by 70% compared to conventional heating .
- Structural Refinement : SHELXL software (v.2018/3) refines crystallographic data with R-factors < 0.05 for high-resolution structures .
- Data Reproducibility : Cross-validate spectroscopic results with multiple techniques (e.g., IR carbonyl stretch at 1680 cm corroborates NMR ketone signals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
